molecular formula C11H19NO2 B101859 Octyl cyanoacetate CAS No. 15666-97-4

Octyl cyanoacetate

Cat. No. B101859
CAS RN: 15666-97-4
M. Wt: 197.27 g/mol
InChI Key: MBCTWXWDQMXVDF-UHFFFAOYSA-N
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Description

Octyl cyanoacetate is a chemical compound that serves as a precursor in the synthesis of medical cyanoacrylate glues, which are known for their rapid polymerization properties. These glues cure quickly to form hard, clear, glassy resins that are useful in medical applications, particularly for wound healing. The synthesis of octyl cyanoacetate is a critical step in producing these adhesives, and it has been synthesized using traditional methods involving p-toluene sulphonic acid as a catalyst .

Synthesis Analysis

The synthesis of octyl cyanoacetate has been approached by esterification of cyanoacetic acid with an alcohol, followed by polymerization through Knoevenagel condensation and subsequent depolymerization. This method has been applied to lower membered alkyl cyanoacrylates with less than eight carbons. For octyl cyanoacetate, a usual method involving p-toluene sulphonic acid as the catalyst has been reported. The conversion to poly (1-octyl cyanoacrylate) is achieved using 1,3,5-trioxane in a solvent-free route, although paraformaldehyde has also been suggested . Another study reports an improved synthetic route using octyl 2-cyanoacetate as raw material, achieving a yield of 71.2%, which lays the groundwork for further research into the properties of octyl 2-cyanoacrylate adhesives .

Molecular Structure Analysis

The molecular structure of octyl cyanoacetate has been confirmed through Fourier-transform infrared spectroscopy (FTIR). The FTIR spectrum shows characteristic functional groups, with the –OH stretching yielding a broad band around 3400 cm-1. This confirms the presence of the ester functional group in the compound .

Chemical Reactions Analysis

In the synthesis process, octyl cyanoacetate is polymerized to form poly (1-octyl cyanoacrylate) and then depolymerized to yield a high amount of 1-octyl cyanoacrylate. During depolymerization, p-toluene sulphonic acid, hydroquinone, and phosphorous pentoxide are used. High-temperature pyrolysis is avoided to prevent degradation of the long alkyl chain . Another study describes a method of obtaining the monomer directly from 1-octyl-2-cyanoacetate and diiodomethane in the presence of potassium carbonate, which appears to be a more efficient method .

Physical and Chemical Properties Analysis

The physical and chemical properties of octyl cyanoacetate are essential for its application in medical adhesives. The rapid polymerization with water as an initiator is a key property that allows for quick setting when used as a wound adhesive. The FTIR analysis provides insight into the functional groups present, which are crucial for understanding the reactivity and bonding characteristics of the compound. The synthesis methods described aim to optimize the yield and purity of octyl cyanoacetate, which in turn affects the physical properties of the resulting polymer, such as clarity, hardness, and glass transition temperature .

Scientific Research Applications

Wound Care and Adhesive Applications

Octyl cyanoacetate, a key component in medical-grade adhesives, demonstrates significant utility in wound care. Its application as a liquid adhesive bandage has shown to provide rapid control of bleeding and pain relief, forming a durable film over wounds. This property makes it an effective alternative to traditional bandages for treating minor cuts and abrasions, ensuring ease of use and comparable healing rates (Eaglstein, Sullivan, Giordano, & Miskin, 2002). Furthermore, the synthesis of Octyl 2-cyanoacrylate from Octyl cyanoacetate establishes a foundation for research into medical adhesives with improved properties (Zhu Weiguo, 2005).

Surgical Applications

In surgical settings, Octyl cyanoacetate derivatives like Octyl-2-cyanoacrylate have been employed as skin adhesives, displaying notable benefits. Studies suggest that these adhesives offer an effective alternative to conventional sutures, providing satisfactory results in plastic surgery without compromising tissue regeneration or inducing histotoxicity (Nitsch et al., 2005). The adhesive has also been used in cataract surgery as a temporary wound barrier, indicating its versatility and low side effect profile in different surgical procedures (Meskin et al., 2005).

Antimicrobial Properties

Octyl cyanoacetate derivatives demonstrate antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism involves the diffusion of water from the bacterial cell into the adhesive, causing cellular death. This antibacterial action significantly reduces the risk of nosocomial infections, ensuring an uneventful clinical outcome (Prince et al., 2018).

Ophthalmic Applications

The use of Octyl cyanoacetate derivatives extends to ophthalmic treatments as well. In particular, 2-Octyl cyanoacrylate has been successfully employed in treating corneal perforations. Its application has shown promising results, leading to the healing of the underlying cornea without scarring, vascularization, or thinning (Taravella & Chang, 2001).

Safety And Hazards

Octyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed or inhaled, it is advised to consult a physician .

Future Directions

Octyl cyanoacetate may be used in the preparation of a small molecule with a dithienosilole core for high-efficiency solution-processed organic photovoltaic cells . It has also been used in the synthesis of a small molecule DCAO 3 TBDT with the acceptor-donor-acceptor (A-D-A) structure and benzo [1,2-b:4,5-b′]dithiophene (BDT) as the central building block .

properties

IUPAC Name

octyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCTWXWDQMXVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402694
Record name Octyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl cyanoacetate

CAS RN

15666-97-4
Record name Octyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl cyanoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
S Shen, L Gao, C He, Z Zhang, Q Sun, Y Li - Organic Electronics, 2013 - Elsevier
… -bithiophene vinylene (bTV) as π-bridge, and octyl cyanoacetate (CA) as acceptor unit. The electron withdrawing group octyl cyanoacetate (CA) can improve solubility of the molecules. …
Number of citations: 26 www.sciencedirect.com
MA Park, S Park, SK Hong, DH Suh… - Molecular Crystals and …, 2014 - Taylor & Francis
… And then, prepared BDT(TTCAO) 2 and BDT(TMTCAO) 2 can be easily prepared from the reaction of BDT(TTA) 2 , BDT(TMTA) 2 with octyl cyanoacetate at room temperature in the …
Number of citations: 3 www.tandfonline.com
MS Wasilewski, GW Boyson, GN Canavesio… - 2021 - chemrxiv.org
… In a typical synthesis, equimolar amounts of octyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were added …
Number of citations: 2 chemrxiv.org
EJ Clajus, N Cote, R Dalloul, GM DiMarco, MJ Eriksson… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of octyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were added …
Number of citations: 2 chemrxiv.org
DR Graykowski, MD Hadas, MC Haddad, J Jimenez… - 2021 - chemrxiv.org
… In a typical synthesis, equimolar amounts of octyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were added …
Number of citations: 6 chemrxiv.org
C Ibarra, AN La, V Orban, T Raziuddin, A Sedighzadeh… - 2021 - chemrxiv.org
… The ethylenes were synthesized by the piperidine catalyzed Knoevenagel condensation of ringsubstituted benzaldehydes and octyl cyanoacetate, and characterized by CHN analysis, …
Number of citations: 5 chemrxiv.org
MS Wasilewski, GW Boyson, GN Canavesio… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of octyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were added …
Number of citations: 2 chemrxiv.org
MS Wasilewski, J Al Abosy, A Albareedi, A Albrecht… - 2021 - chemrxiv.org
… In a typical synthesis, equimolar amounts of octyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were added …
Number of citations: 5 chemrxiv.org
R Vinodh, CM Babu, A Abidov, R Ravikumar… - 2016 - researchgate.net
… We have synthesized 1-octyl cyanoacetate by a usual method involving p-toluene sulphonic acid as the catalyst. Its conversion to poly (1-octyl cyanoacrylate) is effected with 1, 3, 5-…
Number of citations: 2 www.researchgate.net
G Kharas - 2021 - papers.ssrn.com
… In a typical synthesis, equimolar amounts of octyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were added …
Number of citations: 0 papers.ssrn.com

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